molecular formula C12H8Cl2 B103536 2,3-Dichlorobiphenyl CAS No. 16605-91-7

2,3-Dichlorobiphenyl

Cat. No. B103536
CAS RN: 16605-91-7
M. Wt: 223.09 g/mol
InChI Key: XOMKZKJEJBZBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobiphenyl (2,3-DCB) is a chlorinated biphenyl with two chlorine atoms attached to the biphenyl structure. It is one of the polychlorinated biphenyls (PCBs), which are a group of persistent organic pollutants that have been widely studied due to their environmental persistence and potential health effects .

Synthesis Analysis

The synthesis of chlorinated biphenyls can be complex, involving multiple steps and requiring careful control of conditions to achieve the desired chlorination pattern. For example, the synthesis of related compounds has been achieved through reactions involving dichloroacetophenone and various aldehydes in ethanol . Similarly, the synthesis of 2,3,3'-trichlorobiphenyl (PCB 20) and related compounds has been described using efficient column distillation and recrystallization to achieve high purity .

Molecular Structure Analysis

The molecular structure of 2,3-DCB and its derivatives has been elucidated using techniques such as X-ray diffraction (XRD). For instance, the structure of 2,3,3'-trichlorobiphenyl shows that the two phenyl rings are at an angle of 52°, indicating the influence of chlorine substitution on the overall geometry of the biphenyl moiety . The dihedral angle between the benzene rings in 2,3-dichloro-3',4'-dihydroxybiphenyl, a related compound, is 59.39 (8)°, which is significant for understanding the interactions and reactivity of these molecules .

Chemical Reactions Analysis

2,3-DCB undergoes photodechlorination when exposed to UV light in a 2-propanol solution, leading to the formation of monochlorobiphenyls. The quantum yields for this reaction have been determined, and the process is influenced by the excited state of the molecule, with 2,3-DCB reacting exclusively in the excited singlet state .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls are closely related to their molecular structure. The presence of chlorine atoms significantly affects the electronic properties of the molecule, as seen in the analysis of frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The first hyperpolarizability and infrared intensities of these compounds have also been reported, providing insight into their nonlinear optical properties and vibrational characteristics . The molecular electrostatic potential (MEP) maps indicate the distribution of electron density across the molecule, which is important for understanding its reactivity .

Scientific Research Applications

Metabolic Pathways and Structural Analysis

  • Metabolite Analysis : 2,3-Dichlorobiphenyl is metabolized into dihydroxylated metabolites, exhibiting intramolecular hydrogen bonding and significant π-π stacking interactions (Dhakal, Parkin, & Lehmler, 2019).
  • Plant-Water-Soil Systems Metabolism : In plant-water-soil systems, 2,3-Dichlorobiphenyl is transformed into monohydroxy derivatives and potentially dihydroxy derivatives, showing non-persistence under certain conditions (Moza, Weisgerber, Klein, & Korte, 1974).

Photodechlorination Studies

  • UV-Irradiation Effects : UV-irradiation of 2,3-Dichlorobiphenyl in 2-propanol results in photodechlorination, forming monochlorobiphenyls. This process is influenced by the excited state of the molecule (Nishiwaki, Shinoda, Anda, & Hida, 1982).

Chemical Transformations

  • Carbonylation Reaction : The carbonylation of 2,3-Dichlorobiphenyl leads to the formation of 2-chloro-3-phenylbenzoic acid, a reaction influenced by steric interactions and weak interactions involving carbonyl and chlorine atoms (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Extraction and Detection Techniques

  • Extraction Methodology : A combination of Microwave Assisted Extraction and Subcritical Water Extraction has been used for extracting 2,3-Dichlorobiphenyl, demonstrating effective recovery rates and efficiency (Hu Wei-hong, 2010).

Hydrodechlorination Studies

  • Catalytic Hydrodechlorination : The hydrodechlorination of 2,3-Dichlorobiphenyl over Ni-Mo/Al2O3 catalysts reveals the influence of chlorine atom position on efficiency, demonstrating significant dechlorination rates (Gryglewicz et al., 2006).

Environmental Impact and Source Tracing

  • Environmental Presence and Toxicity : Studies on 3,3'-dichlorobiphenyl, a related compound, in Halifax Harbour emphasize the importance of understanding the environmental impact and potential toxicity of such compounds, including 2,3-Dichlorobiphenyl (King, Yeats, Hellou, & Niven, 2002).

Safety And Hazards

2,3-Dichlorobiphenyl is a potentially toxic compound . In case of accidental release, it is advised not to allow it to enter sewers, surface, or groundwater . Personal protective equipment, including respiratory protective devices and gloves, is recommended when handling this compound .

Future Directions

The biodegradation of 2,3-Dichlorobiphenyl is a promising area of research. Recent advances have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs, and discussed the synergistic action of anaerobic reduction and aerobic degradation . This provides a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .

properties

IUPAC Name

1,2-dichloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKZKJEJBZBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073409
Record name 2,3-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobiphenyl

CAS RN

16605-91-7, 25512-42-9
Record name 2,3-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3-Dichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3-Dichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3-Dichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorobiphenyl

Citations

For This Compound
476
Citations
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The metabolic behavior of labeled 2, 3-dichlorobiphenyl (16605917) and 2, 4, 6-trichlorobiphenyl (35693926) was studied in 10 male JCL-SD-rats following oral administration of these …
Number of citations: 40 hero.epa.gov
D Barriault, F Lépine, M Mohammadi, S Milot… - Journal of Biological …, 2004 - ASBMB
2,2′-Dichlorobiphenyl (CB) is transformed by the biphenyl dioxygenase of Burkholderia xenovorans LB400 (LB400 BPDO) into two metabolites (1 and 2). The most abundant …
Number of citations: 26 www.jbc.org
VP Boyarskiy, MS Fonari, K Suwinska… - Journal of Structural …, 2009 - Springer
The carbonylation reaction of 2,3-dichlorobiphenyl proceeds with a substitution of the chlorine atom in position 3 and results in the formation of 2-chloro-3-phenylbenzoic acid. The …
Number of citations: 4 link.springer.com
WJ Hickey, V Brenner, DD Focht - FEMS microbiology letters, 1992 - academic.oup.com
Pseudomonas sp. strain UCR2 was isolated from a multi-chemostat mating experiment between a chlorobenzoate-degrader, Pseudomonas aeruginosa strain JB2, and a chlorobiphenyl…
Number of citations: 59 academic.oup.com
G Gryglewicz, M Stolarski, S Gryglewicz, A Klijanienko… - Chemosphere, 2006 - Elsevier
The hydrodechlorination (HDCl) process of 2,3-, 2,4- and 2,5-dichlorobiphenyls was studied over a sulphided Ni–Mo/Al 2 O 3 catalyst in a stirred autoclave at a hydrogen pressure of …
Number of citations: 37 www.sciencedirect.com
R Dhakal, S Parkin, HJ Lehmler - IUCrData, 2019 - scripts.iucr.org
The title compound [systematic name: 4-(2,3-Dichlorophenyl)benzene-1,2-diol], C12H8Cl2O2, is a putative dihydroxylated metabolite of 2,3-dichlorobiphenyl (PCB 5). The title structure …
Number of citations: 1 scripts.iucr.org
DL Bedard, R Unterman, LH Bopp… - Applied and …, 1986 - Am Soc Microbiol
We designed a rapid assay that assesses the polychlorinated biphenyl (PCB)-degradative competence and congener specificity of aerobic microorganisms, identifies strains capable of …
Number of citations: 513 journals.asm.org
T Nishiwaki, T Shinoda, K Anda, M Hida - Bulletin of the Chemical …, 1982 - journal.csj.jp
The photodechlorinations of 2,3-dichlorobiphenyl (2,3-DCB) and 3,4-dichlorobiphenyl (3,4-DCB) in 2-propanol gave 3-chlorobiphenyl and 4-chlorobiphenyl respectively. The quantum …
Number of citations: 16 www.journal.csj.jp
T Potrawfke, TH Löhnert, KN Timmis… - Applied microbiology and …, 1998 - Springer
The biphenyl-mineralizing bacterium Burkholderia sp. strain LB400 also utilized 3-chloro-, 4-chloro-, 2,3′-dichloro- and 2,4′-dichlorobiphenyl for growth. By the attack of the initial …
Number of citations: 53 link.springer.com
YB Ahn, LA Beaudette, H Lee, JT Trevors - Microbial ecology, 2001 - Springer
The green fluorescent protein gene (gfp) was inserted into the chromosome of Pseudomonas spp. Cam-1 and Sag-50G, two psychrotolerant polychlorinated biphenyl (PCB)-degrading …
Number of citations: 33 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.